molecular formula C12H16O B7862602 1-(3-Methylphenyl)-1-cyclopropyl ethanol

1-(3-Methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7862602
M. Wt: 176.25 g/mol
InChI Key: AORDJBKQRALIQK-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C₁₂H₁₄O. It is a derivative of phenol and cyclopropane, featuring a phenyl ring substituted with a methyl group at the 3-position and a cyclopropyl group attached to the hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1-cyclopropyl ethanol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 3-methylphenol with cyclopropyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of 3-methylphenol with cyclopropanone followed by reductive amination using reducing agents like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

1-(3-Methylphenyl)-1-cyclopropyl ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-methylphenyl)-1-cyclopropyl ethanone.

  • Reduction: The compound can be reduced to form the corresponding alcohol, 1-(3-methylphenyl)-1-cyclopropyl ethane.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride (CrO₂Cl₂) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.

Major Products Formed:

  • Oxidation: 1-(3-methylphenyl)-1-cyclopropyl ethanone

  • Reduction: 1-(3-methylphenyl)-1-cyclopropyl ethane

  • Substitution: Nitro- or halogen-substituted derivatives of the phenyl ring

Scientific Research Applications

1-(3-Methylphenyl)-1-cyclopropyl ethanol has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-1-cyclopropyl ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-1-cyclopropyl ethanol

  • 1-(4-Methylphenyl)-1-cyclopropyl ethanol

  • 1-(3-Methylphenyl)-1-cyclopropyl ethanone

  • 1-(3-Methylphenyl)-1-cyclopropyl ethane

Properties

IUPAC Name

1-cyclopropyl-1-(3-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-4-3-5-11(8-9)12(2,13)10-6-7-10/h3-5,8,10,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDJBKQRALIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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